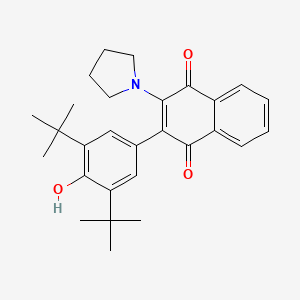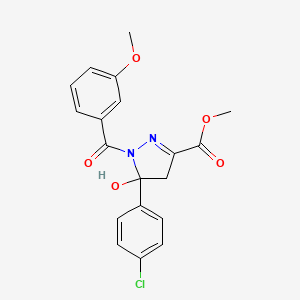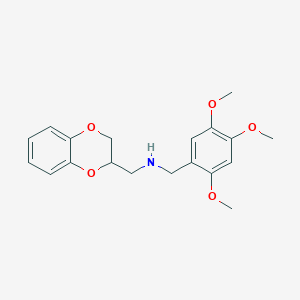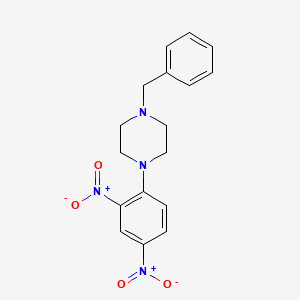
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone, also known as PBNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBNQ belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms. It has been shown to scavenge free radicals and inhibit oxidative stress, which can lead to cell damage and death. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has also been shown to modulate signaling pathways involved in inflammation and cell survival, which can contribute to its neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has also been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can reduce inflammation. In addition, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been shown to improve mitochondrial function and increase ATP production, which can improve cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can also exhibit non-specific binding to proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. One area of interest is the development of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone derivatives with improved solubility and specificity for target proteins. Another area of interest is the investigation of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the mechanisms underlying 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone's biological effects and to optimize its use in lab experiments and clinical applications.
Conclusion:
In conclusion, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone is a promising compound for scientific research due to its antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that yields high purity and yield. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone exerts its biological effects through various mechanisms, including scavenging free radicals, modulating signaling pathways, and improving mitochondrial function. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has several advantages for lab experiments, but also has some limitations. Future research on 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone should focus on the development of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone derivatives, investigation of its potential use in the treatment of other diseases, and elucidation of its mechanisms of action.
Métodos De Síntesis
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3,5-di-tert-butylbenzaldehyde with pyrrolidine, followed by cyclization with 1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone. The synthesis of 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been optimized to yield high purity and yield, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising compound for the treatment of various diseases. 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(1-pyrrolidinyl)naphthoquinone has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO3/c1-27(2,3)20-15-17(16-21(26(20)32)28(4,5)6)22-23(29-13-9-10-14-29)25(31)19-12-8-7-11-18(19)24(22)30/h7-8,11-12,15-16,32H,9-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSQSSRIJCMFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Ditert-butyl-4-hydroxyphenyl)-3-pyrrolidin-1-ylnaphthalene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)




![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)